Differentiation by 2-Chloro-4-Fluorobenzyl Substitution Pattern vs. Unsubstituted Benzyl Analogs
The target compound features a specific 2-chloro-4-fluorobenzyl group. The closest commercially available analog, N-benzyl-N-methylpyrrolidin-3-amine (CAS not specified, MW 190.28), lacks any halogen substitution on the phenyl ring [1]. The introduction of a chlorine atom at the 2-position and a fluorine atom at the 4-position on the benzyl ring in the target compound (MW 242.72) is a classic medicinal chemistry strategy to modulate potency, metabolic stability, and selectivity [2]. While direct comparative IC50 or ADME data is unavailable, the target compound offers a differentiated chemical space compared to the unsubstituted analog.
| Evidence Dimension | Molecular Weight and Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | MW: 242.72 g/mol; LogP (predicted): ~2.8 |
| Comparator Or Baseline | N-benzyl-N-methylpyrrolidin-3-amine: MW: 190.28 g/mol; LogP (predicted): ~1.9 |
| Quantified Difference | ΔMW = +52.44 g/mol; ΔLogP ≈ +0.9 |
| Conditions | In silico prediction based on molecular structure; no experimental logP data available. |
Why This Matters
For medicinal chemistry procurement, the increased lipophilicity and molecular weight, driven by the di-halogenated benzyl motif, indicate a distinct physicochemical profile that can be crucial for optimizing blood-brain barrier penetration or target binding in CNS drug discovery programs.
- [1] PubChem. (2025). Benzyl-methyl-(S)-pyrrolidin-3-yl-amine. Compound Summary. View Source
- [2] Otsuka Pharmaceutical Co., Ltd. (2017). N,N-substituted 3-aminopyrrolidine compounds useful as monoamines reuptake inhibitors. US Patent Application US20170166524A1. View Source
